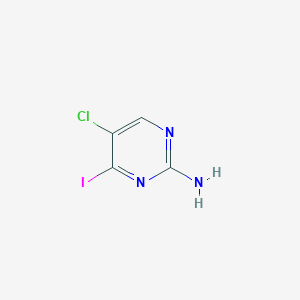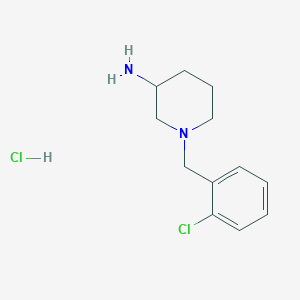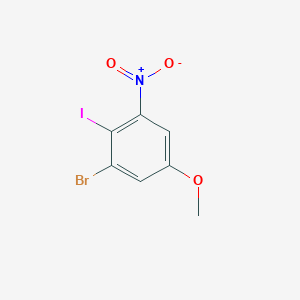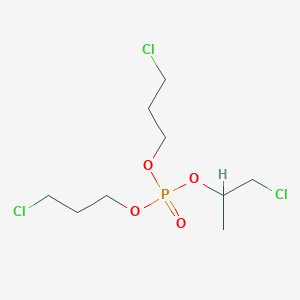
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
説明
Synthesis Analysis
The synthesis of related phosphorus-containing compounds involves the use of phosphorylation reactions, as seen in the synthesis of 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, where phosphorus oxychloride is used in the presence of triethylamine (TEA) . Another example is the synthesis of bis(tert-butylsilyl)decatungstophosphate, which is performed under phase-transfer conditions by reacting t-BuSiCl3 with Cs7[(gamma-PW10O36)].xH2O .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the structure of bis{1,3-bis[bis(pyridin-2-ylmethyl)amino]propan-2-olato-dizinc(II)}orthophosphate is determined by single-crystal X-ray diffraction, revealing a trigonal bipyramidal geometry around each zinc(II) ion .
Chemical Reactions Analysis
The reactivity of these compounds can be quite specific; for example, the bis(tert-butylsilyl)decatungstophosphate reacts with Me2SiCl2 to yield a product with a "closed-structure" anion . The atmospheric loss processes of related compounds like 1,2-dibromo-3-chloropropane and trimethyl phosphate involve reactions with ozone and OH radicals, with the latter being a significant atmospheric loss process .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds vary widely. For example, the monomer 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate dissolves well in water and ethanol, showing improved hydrolytic stability compared to its methacrylate-based counterparts . The hybrid anion bis(tert-butylsilyl)decatungstophosphate displays an "open structure" with two t-BuSiOH groups anchored to the framework, and its physical properties are characterized by X-ray crystallography and NMR .
Relevant Case Studies
While no direct case studies on "1-Chloropropan-2-yl bis(3-chloropropyl) phosphate" are provided, the papers include case studies on the synthesis, structure, and reactivity of related compounds. For instance, the synthesis and crystal structure of new bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol is described, providing insights into the molecular conformation and packing stabilized by intermolecular interactions . Additionally, the crystal structures of insecticides such as 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane are determined, which can be relevant to understanding the properties of chlorinated organic compounds .
科学的研究の応用
Environmental Abundance and Identification
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate is a type of organophosphate ester (OPE) with environmental relevance. A study by Truong, Diamond, Helm, and Jantunen (2017) detailed the identification of various isomers of tris(chloropropyl) phosphate (TCPP), an environmentally abundant OPE, using gas chromatography-mass spectrometry (GC-MS) and flame ionization detector (FID) techniques. This research offers insights into the sources, transport, and fate of TCPP in the environment (Truong, Diamond, Helm, & Jantunen, 2017).
Use in Adhesive Polymers
In the field of material science, Moszner et al. (2006) synthesized 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, a structurally related compound, and explored its application in adhesive polymers. This compound exhibited improved hydrolytic stability compared to similar methacrylate-based dihydrogen phosphates and was tested for use in dental adhesives (Moszner, Pavlinec, Lamparth, Zeuner, & Angermann, 2006).
Exposure and Health Implications
Research has also focused on the exposure and potential health implications of OPEs, including compounds structurally related to this compound. He et al. (2018) studied urinary metabolites of OPEs in Australian children, highlighting the presence of these compounds in the indoor environment and potential health risks. This study provides essential data on early-life exposure to OPEs (He, Toms, Thai, Van den Eede, Wang, Li, Baduel, Harden, Heffernan, Hobson, & Covaci, 2018).
Environmental Toxicity in Early Development
McGee, Cooper, Stapleton, and Volz (2012) investigated the developmental toxicity of chlorinated phosphate esters (CPEs), including this compound, on early vertebrate development using zebrafish as a model. The study suggested that CPE exposure during early embryogenesis could delay zygotic genome remethylation, a mechanism potentially associated with developmental toxicity (McGee, Cooper, Stapleton, & Volz, 2012).
Analytical Methodology for Detection
Schindler, Förster, and Angerer (2009) developed a method to quantify metabolites of organophosphorus flame retardants, including compounds similar to this compound, in human urine. This analytical approach is crucial for assessing human exposure to these compounds (Schindler, Förster, & Angerer, 2009).
特性
IUPAC Name |
1-chloropropan-2-yl bis(3-chloropropyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-9(8-12)16-17(13,14-6-2-4-10)15-7-3-5-11/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCDQJWIBOOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OP(=O)(OCCCCl)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340795 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137888-35-8 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



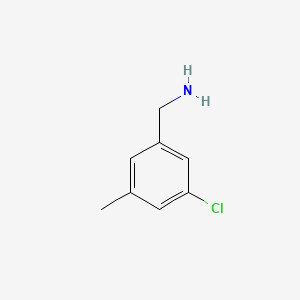
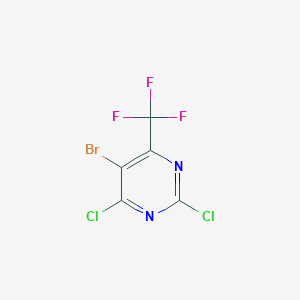
![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)
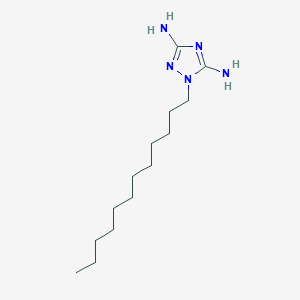

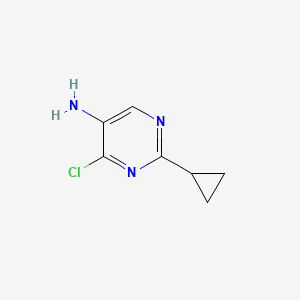
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)

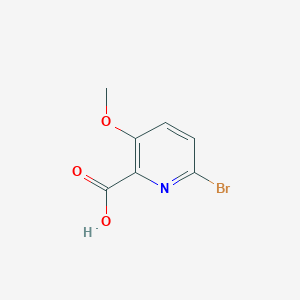
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)
